3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL
Overview
Description
3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a bromopyridyl group, dimethyl substitutions, and a pyrrolopyrimidine core
Preparation Methods
The synthesis of 3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Introduction of the Bromopyridyl Group: The bromopyridyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromopyridine is coupled with a halogenated pyrrolopyrimidine.
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions.
Scientific Research Applications
3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as protein-ligand interactions or cellular signaling pathways.
Mechanism of Action
The mechanism of action of 3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain kinases or enzymes by binding to their active sites and blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular communication .
Comparison with Similar Compounds
3-{[7-(5-BROMO-2-PYRIDYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-PROPANOL can be compared with other pyrrolopyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure but lacks the bromopyridyl group, which can significantly alter its chemical and biological properties.
Pyrido[2,3-d]pyrimidin-7-one: Another similar compound with variations in the substitution pattern, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[[7-(5-bromopyridin-2-yl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O/c1-10-11(2)22(13-5-4-12(17)8-19-13)16-14(10)15(20-9-21-16)18-6-3-7-23/h4-5,8-9,23H,3,6-7H2,1-2H3,(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYYKDZROLLCLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCCCO)C3=NC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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